![molecular formula C12H10ClNO4 B2864246 4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 905810-50-6](/img/structure/B2864246.png)
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 5-position and a [(2-Chlorophenoxy)methyl] group at the 4-position .
Aplicaciones Científicas De Investigación
-
Herbicide Analysis
- Field : Analytical Chemistry
- Application : A method was described for the determination of five commonly used chlorophenoxy herbicides in plant material .
- Method : The compounds are extracted from macerated leaf tissue with acidified acetone and derivatized with pentafluorobenzyl bromide. The pentafluorobenzyl esters are then cleaned up using minicolumns containing Florisil prior to analysis by gas chromatography with electron capture detection .
- Results : This method was applied to the analysis of ornamental tree leaves affected by spray drift derived from aerial spraying of chlorophenoxy herbicides .
-
Damage Reduction in Cotton
- Field : Agriculture/Botany
- Application : This study evaluated different combinations of plant growth regulators to reduce MCPA-Na damage in cotton .
- Method : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MCPA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .
- Results : Application of plant growth regulators decreased the MDA content, and increased chlorophyll, soluble protein content and protective enzyme activity, and alleviated MCPA-Na toxicity .
-
Trace Determination in Baby Food
- Field : Food Safety/Analytical Chemistry
- Application : A kinetic-spectrophotometric method was developed for MCPA determination and applied for pesticide determination in baby tea and baby food samples .
- Method : This method is based on the inhibited effect of MCPA on the oxidation of sulfanilic acid (SA) by hydrogen peroxide in the presence of Co 2+ ion as catalyst in alkaline medium .
- Results : The method was successfully applied to determination of MCPA residues in baby tea and baby food samples .
-
Toxicity Evaluation
- Field : Environmental Science
- Application : This study was designed to detect the impacts of MCPA on non-target aquatic macrophyte Hydrilla verticillata using morpho-anatomical and physiological biomarkers .
- Method : H. verticillata was exposed to different MCPA concentrations for 7 days. At the end of the experiment, plant growth, pigments, H2O2 content, peroxidase activity (POD) and plant anatomy were compared .
- Results : Control plants exhibited the highest growth, and a growth decline was noted in parallel to MCPA exposure. MCPA induced chlorosis and oxidative stress in H. verticillata .
-
Herbicide Degradation
- Field : Environmental Science
- Application : The culture exclusively degraded the ®- (+)-isomer of the herbicide while the (S)- (−)-enantiomer remained unaffected .
- Method : The mecoprop-degrading community could also degrade 2,4-dichlorophenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid and racemic 2-phenoxypropionic acid .
- Results : The results of this study suggest that certain plant growth regulators could be used to alleviate MPCA-Na damage and maintain G. hirsutum yield .
Propiedades
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-7-8(11(12(15)16)14-18-7)6-17-10-5-3-2-4-9(10)13/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQIXVPWCUTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

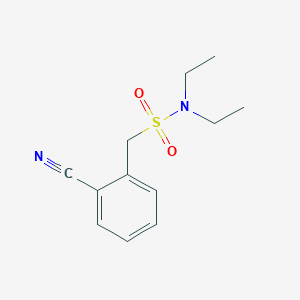
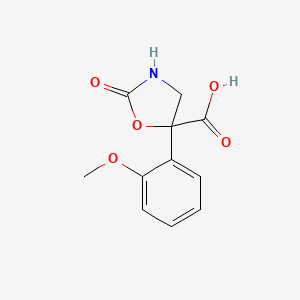
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
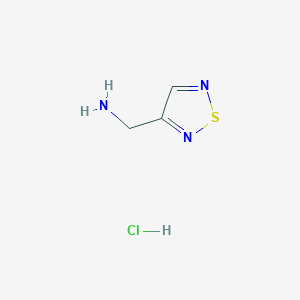
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
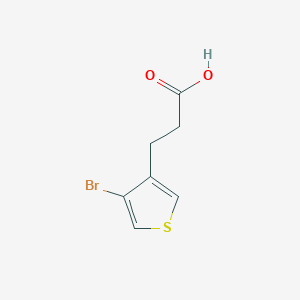

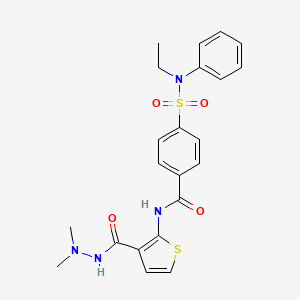
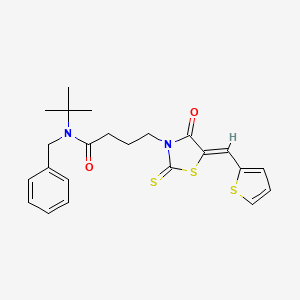
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)
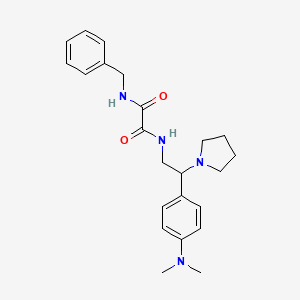
![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)
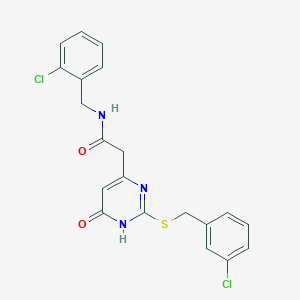
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)